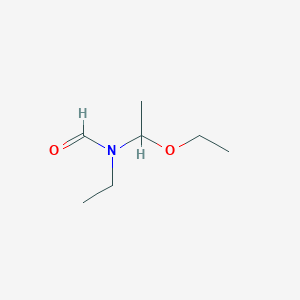![molecular formula C11H15BrO3 B14332600 [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol CAS No. 110316-11-5](/img/structure/B14332600.png)
[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol: is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol typically involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar solvents.
Major Products:
Oxidation: Formation of 4-(3-bromopropoxy)-3-methoxybenzaldehyde or 4-(3-bromopropoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(3-propoxy)-3-methoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
- 4-(3-Chloropropoxy)-3-methoxyphenylmethanol
- 4-(3-Iodopropoxy)-3-methoxyphenylmethanol
- 4-(3-Fluoropropoxy)-3-methoxyphenylmethanol
Comparison:
- Uniqueness: The presence of the bromine atom in [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry.
- Reactivity: The bromine derivative is more reactive than the chlorine and fluorine derivatives but less reactive than the iodine derivative in nucleophilic substitution reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
110316-11-5 |
|---|---|
Formule moléculaire |
C11H15BrO3 |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
[4-(3-bromopropoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C11H15BrO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7,13H,2,5-6,8H2,1H3 |
Clé InChI |
NJQQEAJCDYVZMF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CO)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



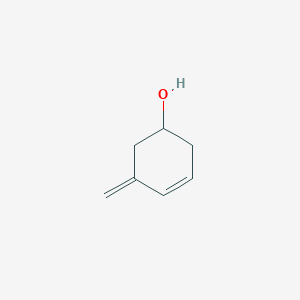
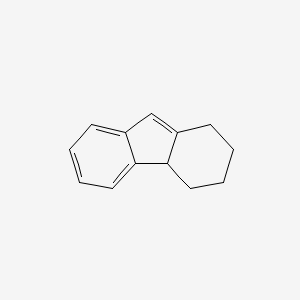

![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
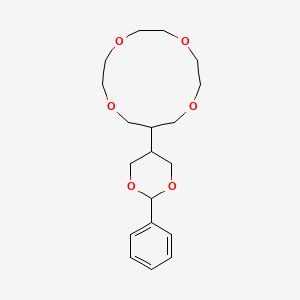
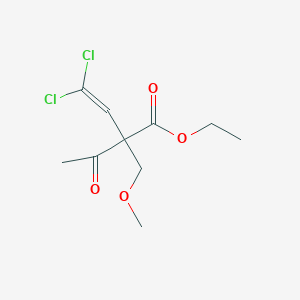
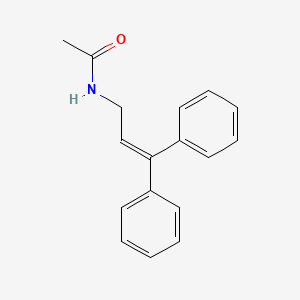
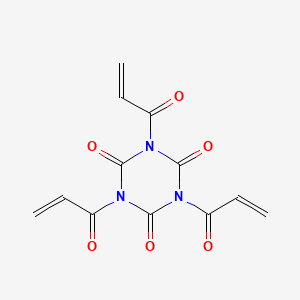
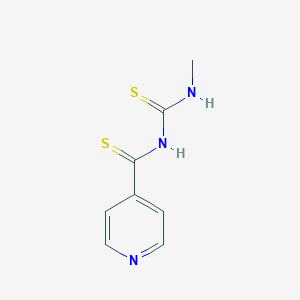

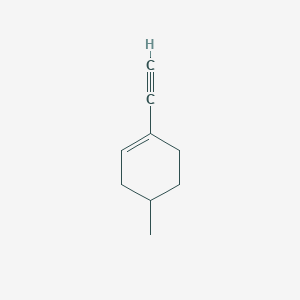
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
